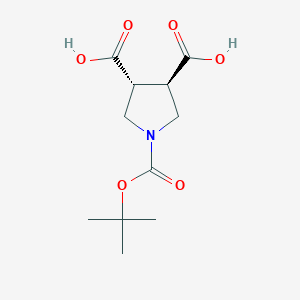
(S)-2-Chloro-1-(2,3,4-trifluorophenyl)ethanol
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Enzymatic Synthesis and Process Optimization
(S)-2-Chloro-1-(3,4-difluorophenyl)ethanol is a crucial chiral intermediate for synthesizing Ticagrelor, a treatment for acute coronary syndromes. A ketoreductase (KRED) was used to transform its ketone form into the chiral alcohol, achieving a near 100% conversion. This process is environmentally friendly and has high biocatalysis productivity, suggesting potential industrial applications (Guo et al., 2017).
Microbial Cell-Catalyzed Synthesis
Another study focused on the asymmetric reduction of a related compound, 2-chloro-1-(3-chlorophenyl)ethanone, to its chiral alcohol form using Candida ontarioensis. This process achieved a high product yield and enantiomeric excess, providing a practical approach for preparing this important chiral intermediate (Ni et al., 2012).
Biotransformation for Antifungal Agent Synthesis
A bacterial strain was isolated for the biocatalysis of 2-chloro-1-(2,4-dichlorophenyl) ethanone to its chiral alcohol form, a chiral intermediate of the antifungal agent Miconazole. This biotransformation demonstrated high yield and enantiomeric excess, providing a novel whole-cell-mediated biocatalytic route for drug synthesis (Miao et al., 2019).
Application in Beta 3-Adrenergic Receptor Agonists
(R)-2-Chloro-1-(m-chlorophenyl)ethanol, prepared using Lipozyme TL IM, is a precursor for beta 3-adrenergic receptor agonists. The process achieved high yield and enantiomeric excess, indicating its potential in medicinal applications (Xia et al., 2012).
Enhancing Bioreductive Production
Mutations in ketoreductase ChKRED20 enhanced the bioreductive production of (S)-2-chloro-1-(3, 4-difluorophenyl) ethanol, an intermediate for the drug ticagrelor. The modified enzyme showed increased activity, potentially leading to more efficient synthesis methods (Zhao et al., 2017).
Safety and Hazards
Eigenschaften
IUPAC Name |
(1S)-2-chloro-1-(2,3,4-trifluorophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3O/c9-3-6(13)4-1-2-5(10)8(12)7(4)11/h1-2,6,13H,3H2/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHKJAAJBIXCSPT-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(CCl)O)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1[C@@H](CCl)O)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![Propyl({[3-(trifluoromethoxy)phenyl]methyl})amine](/img/structure/B1399681.png)
![N-[(5-bromopyridin-2-yl)methyl]cyclopropanamine](/img/structure/B1399682.png)
![N-[(2-chloropyridin-3-yl)methyl]-N-methylcyclopentanamine](/img/structure/B1399683.png)



